An In-Depth Technical Guide on the Chemical Properties of cis-2-Nonene
An In-Depth Technical Guide on the Chemical Properties of cis-2-Nonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Nonene, systematically named (2Z)-non-2-ene, is an unsaturated aliphatic hydrocarbon with the chemical formula C₉H₁₈. As a nine-carbon alkene, it exists as a colorless liquid at room temperature. The cis configuration of the double bond between the second and third carbon atoms imparts specific stereochemical properties that influence its physical characteristics and reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of cis-2-nonene, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data for analytical purposes. While not directly implicated in biological signaling pathways, its derivatives are of interest in synthetic organic chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of cis-2-nonene are summarized in the table below, providing a convenient reference for laboratory applications.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1] |
| CAS Number | 6434-77-1 | [2] |
| Appearance | Colorless liquid | |
| Density | 0.739 g/cm³ at 20°C | |
| Boiling Point | 147 °C (300 °F; 420 K) | |
| Flash Point | 32.2 °C (90.0 °F; 305.3 K) | |
| Refractive Index | 1.423 | |
| Solubility | Insoluble in water; Soluble in organic solvents | |
| InChI | InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- | [2] |
| Canonical SMILES | CCCCCCC=CC | [1] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the synthesis and subsequent reactions of cis-2-nonene. Below are established protocols for its stereoselective synthesis and a common reaction, epoxidation.
Synthesis of cis-2-Nonene via Lindlar Catalyst Reduction of 2-Nonyne
The partial hydrogenation of alkynes using a "poisoned" catalyst, such as Lindlar's catalyst, is a premier method for the stereoselective synthesis of cis-alkenes.[3][4][5][6][7] The catalyst's reduced activity prevents over-reduction to the corresponding alkane and facilitates the syn-addition of hydrogen across the triple bond, yielding the cis-isomer.[3]
Materials:
-
2-Nonyne
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)
-
Reaction flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas
Procedure:
-
In a round-bottom flask, dissolve 2-nonyne in an appropriate anhydrous solvent.
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
-
Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to yield crude cis-2-nonene.
-
Purify the product by distillation if necessary.
Logical Workflow for Synthesis of cis-2-Nonene via Lindlar Reduction:
Caption: Workflow for the synthesis of cis-2-Nonene.
Epoxidation of cis-2-Nonene using meta-Chloroperoxybenzoic Acid (m-CPBA)
The epoxidation of alkenes is a fundamental transformation in organic synthesis, and peroxy acids like m-CPBA are common reagents for this purpose.[8][9][10][11] The reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom to the double bond, forming an epoxide.[8]
Materials:
-
cis-2-Nonene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Aprotic solvent (e.g., dichloromethane, chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cis-2-nonene in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA is typically 1.0 to 1.2 equivalents.
-
Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude epoxide.
-
Purify the product by column chromatography on silica gel if necessary.
Logical Workflow for Epoxidation of cis-2-Nonene:
Caption: Workflow for the epoxidation of cis-2-Nonene.
Spectral Data
Spectroscopic analysis is essential for the characterization and confirmation of the structure of cis-2-nonene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of cis-2-nonene is characterized by signals corresponding to the different types of protons in the molecule. The olefinic protons will appear in the downfield region, typically between 5.0 and 6.0 ppm, and will show coupling to each other and to the adjacent allylic protons. The alkyl protons will appear in the upfield region, between 0.8 and 2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The two sp² hybridized carbons of the double bond will have chemical shifts in the range of 120-140 ppm. The sp³ hybridized carbons of the alkyl chain will appear at higher field strengths (lower ppm values).[12][13][14][15][16]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~5.4 (m, 2H) | -CH=CH- |
| ~2.0 (m, 2H) | =CH-CH₂- |
| ~1.6 (m, 2H) | -CH₂-CH₃ |
| ~1.3 (m, 6H) | -(CH₂)₃- |
| ~0.9 (t, 3H) | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of cis-2-nonene displays characteristic absorption bands that are indicative of its functional groups.[17][18]
| Frequency (cm⁻¹) | Vibration | Intensity |
| ~3015 | =C-H stretch | Medium |
| 2960-2850 | C-H stretch (alkyl) | Strong |
| ~1655 | C=C stretch (cis) | Weak to Medium |
| ~1465 | C-H bend (alkyl) | Medium |
| ~690 | =C-H bend (cis, out-of-plane) | Strong |
Mass Spectrometry (MS)
The mass spectrum of cis-2-nonene will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of an alkene, with common losses of alkyl fragments.[19][20][21][22]
| m/z | Fragment | Interpretation |
| 126 | [C₉H₁₈]⁺ | Molecular Ion |
| 111 | [C₈H₁₅]⁺ | Loss of -CH₃ |
| 97 | [C₇H₁₃]⁺ | Loss of -C₂H₅ |
| 83 | [C₆H₁₁]⁺ | Loss of -C₃H₇ |
| 69 | [C₅H₉]⁺ | Loss of -C₄H₉ |
| 55 | [C₄H₇]⁺ | Loss of -C₅H₁₁ |
| 41 | [C₃H₅]⁺ | Allylic carbocation |
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral characteristics of cis-2-nonene. The provided experimental protocols for its synthesis and a key reaction, along with the tabulated physical and spectral data, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While cis-2-nonene itself is not known to be involved in biological signaling, its utility as a synthetic intermediate underscores the importance of a thorough understanding of its chemical behavior.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cis-2-Nonene [webbook.nist.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. leah4sci.com [leah4sci.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. rsc.org [rsc.org]
- 17. ejournal.upi.edu [ejournal.upi.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. whitman.edu [whitman.edu]
- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
